N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide generally involves the condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and 3-nitrobenzohydrazide. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It may serve as a precursor for the synthesis of pharmacologically active compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic or biological processes. The presence of nitro and hydroxyl groups allows for hydrogen bonding and other interactions with biomolecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide is unique due to the presence of both nitro and hydroxyl groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with metal ions and biomolecules, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H10N4O6 |
---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C14H10N4O6/c19-13-10(4-2-6-12(13)18(23)24)8-15-16-14(20)9-3-1-5-11(7-9)17(21)22/h1-8,19H,(H,16,20)/b15-8+ |
InChI Key |
NNSPNVCNDUWKJU-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.